[4-(6-Amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate
Overview
Description
The compound [4-(6-Amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate typically involves multi-step organic reactions. The starting materials often include substituted phenols, cyanoacetates, and hydrazines. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyridine under reflux conditions.
Cyclization: Formation of the pyrano[2,3-c]pyrazole ring through intramolecular cyclization.
Acetylation: Introduction of the acetate group using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: For controlled synthesis and high yield.
Continuous flow reactors: For large-scale production with consistent quality.
Purification: Techniques like recrystallization, column chromatography, and HPLC to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction of the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation products: Quinones or nitro derivatives.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Organic synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibitors: Potential inhibitors of enzymes like kinases or proteases.
Antimicrobial agents: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents for imaging.
Industry
Material science: Component in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [4-(6-Amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways, such as kinase or G-protein coupled receptor pathways.
Effects: Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: Compounds with similar core structures but different substituents.
Phenyl acetate derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Structural complexity: The combination of the pyrano[2,3-c]pyrazole core with the methoxyphenyl and acetate groups.
Biological activity: Unique interactions with biological targets, leading to distinct pharmacological profiles.
Conclusion
[4-(6-Amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-5-13-17-16(12(9-20)18(21)27-19(17)23-22-13)11-6-7-14(26-10(2)24)15(8-11)25-3/h6-8,16H,4-5,21H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJNEFASSXCWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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